1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime
Overview
Description
This compound is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) atoms. The name suggests it’s a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The presence of the oxime functional group (-C=N-OH) and a fluorophenyl group (a phenyl ring with a fluorine substituent) are also indicated .
Molecular Structure Analysis
The molecular structure would be based on the pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom. The 2,5-dimethyl groups suggest that there are methyl groups attached to the 2nd and 5th carbon atoms of the pyrrole ring. The 1-(4-fluorophenyl) indicates a fluorophenyl group attached to the 1st position of the ring. The carbaldehyde oxime group is likely connected to the pyrrole ring via a methylene bridge (-CH2-) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxime group can participate in various reactions such as reduction, dehydration, and Beckmann rearrangement. The pyrrole ring is aromatic and relatively stable but can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the functional groups and overall structure. For instance, the presence of the polar oxime group and the aromatic rings could influence properties like solubility, melting point, boiling point, and more .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(NE)-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-9-7-11(8-15-17)10(2)16(9)13-5-3-12(14)4-6-13/h3-8,17H,1-2H3/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMXFPZJRRXARM-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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